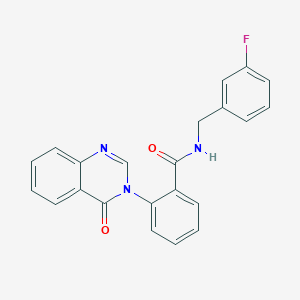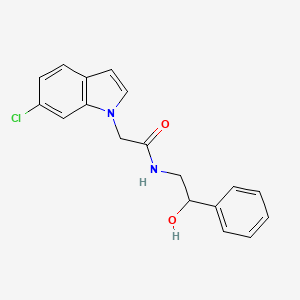![molecular formula C23H21N3OS2 B11130380 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130380.png)
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe présentant une structure unique qui combine un cycle pyrazole, un cycle thiazolidinone et un groupe thioxo
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (5Z)-5-[(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation du 1,3-diphényl-1H-pyrazole-4-carbaldéhyde avec le 3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one en conditions basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de condensation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-[(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thioxo peut être oxydé en sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit en son thioéther correspondant à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le cycle pyrazole peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, en utilisant des réactifs comme l'acide nitrique ou les halogènes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque ; généralement réalisée dans un solvant organique comme le dichlorométhane à température ambiante.
Réduction : Hydrure de lithium et d'aluminium ; généralement effectuée dans l'éther anhydre ou le tétrahydrofurane sous atmosphère inerte.
Substitution : Acide nitrique pour la nitration, halogènes (par exemple, chlore, brome) pour l'halogénation ; les réactions sont souvent menées en conditions acides ou neutres.
Principaux produits
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation de dérivés de thioéther.
Substitution : Formation de dérivés nitro ou halogénés du pyrazole.
Applications de la recherche scientifique
(5Z)-5-[(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Étudié pour son potentiel en tant qu'agent anti-inflammatoire, antimicrobien et anticancéreux en raison de ses caractéristiques structurelles uniques.
Synthèse organique : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de composés hétérocycliques.
Science des matériaux : Exploré pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (5Z)-5-[(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one n'est pas entièrement compris, mais on pense qu'il interagit avec diverses cibles moléculaires et voies :
Cibles moléculaires : Peut interagir avec les enzymes ou les récepteurs impliqués dans les voies inflammatoires, les parois cellulaires microbiennes ou la prolifération des cellules cancéreuses.
Voies impliquées : Pourrait inhiber des enzymes clés ou des voies de signalisation, conduisant à une diminution de l'inflammation, de la croissance microbienne ou de la viabilité des cellules cancéreuses.
Applications De Recherche Scientifique
(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(5Z)-5-(3-fluorobenzylidène)-2-(3-méthyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : Structure similaire, mais contient un cycle benzofurane et un substituant fluor.
Dérivés de thiazolidinone : Composés avec une structure de base thiazolidinone, souvent étudiés pour leurs activités biologiques.
Unicité
(5Z)-5-[(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-3-(2-méthylpropyl)-2-thioxo-1,3-thiazolidin-4-one est unique en raison de sa combinaison d'un cycle pyrazole et d'un cycle thiazolidinone, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité structurelle en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C23H21N3OS2 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-16(2)14-25-22(27)20(29-23(25)28)13-18-15-26(19-11-7-4-8-12-19)24-21(18)17-9-5-3-6-10-17/h3-13,15-16H,14H2,1-2H3/b20-13- |
Clé InChI |
PZFTVJAZJWHCHQ-MOSHPQCFSA-N |
SMILES isomérique |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130297.png)
![[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11130305.png)


![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130322.png)
![(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130326.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B11130332.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130334.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B11130355.png)
![ethyl 1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B11130358.png)
![2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130371.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11130375.png)
![2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11130377.png)
